molecular formula C13H16BrN3O2 B5816802 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile

5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile

Cat. No. B5816802
M. Wt: 326.19 g/mol
InChI Key: ZTFSPMGXQBUBEJ-UHFFFAOYSA-N
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Description

5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is also known as NS9283 and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves the enhancement of nicotinic acetylcholine receptor activity. It binds to the α4β2 subtype of nicotinic acetylcholine receptors and enhances their activity by increasing the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This results in improved cognitive function, attention, and memory.
Biochemical and Physiological Effects:
5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been shown to have several biochemical and physiological effects. It has been shown to enhance cognitive function, attention, and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. Additionally, it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the use of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile in scientific research. One direction is to further investigate its potential applications in the treatment of various neurological and psychiatric disorders. Another direction is to explore its potential use in enhancing cognitive function, attention, and memory in healthy individuals. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity and side effects.

Synthesis Methods

The synthesis of 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile involves several steps. The first step is the reaction of 2,6-dibromo-4-methylpyridine with sodium methoxide in methanol to form 5-bromo-2-methoxymethyl-4-methylpyridine. The second step involves the reaction of 5-bromo-2-methoxymethyl-4-methylpyridine with morpholine in the presence of potassium carbonate to form 5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile.

Scientific Research Applications

5-bromo-4-(methoxymethyl)-6-methyl-2-(4-morpholinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory, attention, and motor function. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

5-bromo-4-(methoxymethyl)-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-9-12(14)11(8-18-2)10(7-15)13(16-9)17-3-5-19-6-4-17/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFSPMGXQBUBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N2CCOCC2)C#N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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